molecular formula C28H29N5O3S B2915118 N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-18-7

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2915118
CAS No.: 391939-18-7
M. Wt: 515.63
InChI Key: GZJMHJYVFBPYQO-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • A phenyl group at position 2.
  • A methyl-linked 3,4-dimethylbenzamide at position 2.
  • A thioether bridge at position 5, connecting to a 2-((4-ethoxyphenyl)amino)-2-oxoethyl moiety.

Properties

IUPAC Name

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3S/c1-4-36-24-14-12-22(13-15-24)30-26(34)18-37-28-32-31-25(33(28)23-8-6-5-7-9-23)17-29-27(35)21-11-10-19(2)20(3)16-21/h5-16H,4,17-18H2,1-3H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJMHJYVFBPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a triazole ring, an ethoxyphenyl group, and a benzamide moiety. Its synthesis typically involves multi-step processes including:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethoxyphenyl Group : This is done via nucleophilic substitution reactions.
  • Final Coupling : The benzamide structure is formed by reacting the triazole derivative with benzoyl chloride derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds related to this structure were evaluated against breast cancer cell lines (e.g., MDA-MB-231) and demonstrated significant potency compared to standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5fHT-290.850.8 times more active

These findings suggest that similar compounds may induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition and modulation of cell cycle progression .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies indicated that derivatives exhibited moderate antifungal activity against pathogens like Fusarium oxysporum and Alternaria solani at concentrations around 50 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Evidence from cell cycle analysis suggests that these compounds can trigger apoptosis, characterized by nuclear condensation and fragmentation .
  • Targeting Specific Pathways : The interaction with molecular targets such as topoisomerase II indicates a pathway for anticancer activity.

Case Studies and Research Findings

A notable study synthesized various derivatives based on triazole and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity profile, with certain substitutions enhancing potency while others diminished it .

Example Case Study

In a comparative study involving multiple synthesized compounds:

  • The compound with a specific substitution pattern demonstrated superior efficacy against multiple cancer cell lines.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Compound 8a (C23H18N4O2S) :

  • Structure : 1,3,4-Thiadiazole with acetylpyridine and benzamide substituents.
  • The acetylpyridine group introduces electron-withdrawing effects compared to the ethoxyphenyl group in the target compound.
  • Synthesis : 80% yield via reflux with acetylacetone in acetic acid .
  • Physicochemical Data :
    • Melting Point: 290°C (higher than typical triazole derivatives).
    • IR: Dual C=O stretches at 1679 and 1605 cm⁻¹ .

Compound 8c (C29H22N4O3S) :

  • Structure : Incorporates a phenyl-nicotinic acid ethyl ester moiety.
  • Key Differences: Larger aromatic system increases molecular weight (506.59 g/mol vs.
  • Biological Relevance : Similar benzamide groups may confer tyrosinase inhibition, as seen in other triazole-thiazole hybrids .

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